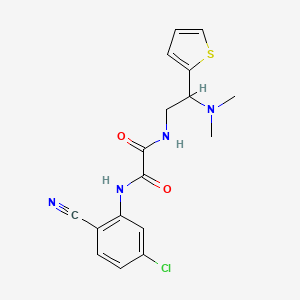

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. The compound features two distinct substituents:

- N1-substituent: A 5-chloro-2-cyanophenyl group, which introduces electron-withdrawing properties (chloro and cyano groups) that may influence reactivity and binding interactions.

- N2-substituent: A 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group, combining a tertiary amine (dimethylamino) and a heteroaromatic thiophene ring. This moiety likely contributes to solubility and pharmacokinetic behavior.

While direct evidence for this compound’s synthesis or applications is absent in the provided literature, its structural features align with oxalamides studied in pharmaceuticals and flavor chemistry. For instance, oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved flavoring agents , whereas others, such as BNM-III-170, are bioactive molecules in antiviral research .

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCXTKDDXNAFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine. This can be achieved through the nitration of 5-chloro-2-nitrobenzene followed by reduction to the corresponding amine.

Coupling Reaction: The intermediate is then coupled with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine. This step usually requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Oxalamide Formation: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

In an industrial setting, the production of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exhibit potential anticancer activity. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. For example, studies have demonstrated that oxalamide derivatives can inhibit tumor growth in various cancer models by inducing apoptosis in malignant cells.

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the thiophene ring is believed to contribute to this bioactivity, as thiophene derivatives are often associated with enhanced antimicrobial effects.

Materials Science

2.1 Polymer Synthesis

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can be utilized in the synthesis of advanced polymer materials. Its reactive functional groups allow it to participate in polymerization processes, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and composites.

2.2 Photonic Applications

Due to its unique optical properties, this compound may also find applications in photonics, particularly in the development of light-emitting devices and sensors. The incorporation of such compounds into polymer matrices can enhance their photonic characteristics, making them suitable for use in optical devices.

Research Tool

3.1 Structure-Activity Relationship Studies

The compound serves as a valuable research tool in the field of medicinal chemistry for studying structure-activity relationships (SAR). By modifying various components of the molecule, researchers can evaluate how changes affect biological activity, leading to the discovery of more potent compounds.

3.2 Mechanistic Studies

Understanding the mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is crucial for its application in drug development. Investigations into how this compound interacts with cellular targets can provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the dimethylamino group are likely involved in interactions with biological macromolecules, while the thiophene ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The table below compares key oxalamide derivatives, emphasizing structural differences and associated properties:

Key Observations:

Substituent Impact on Bioactivity: The thiophene and chloro-cyanophenyl groups in the target compound distinguish it from flavor-oriented oxalamides (e.g., S336), which prioritize methoxybenzyl and pyridyl groups for taste modulation . Electron-withdrawing groups (e.g., Cl, CN) in the target’s N1-substituent may enhance binding to hydrophobic enzyme pockets, whereas dimethylamino and thiophene in N2 could improve solubility and metabolic stability.

Synthesis and Yield :

- While synthesis details for the target compound are unavailable, similar oxalamides (e.g., S336) are synthesized via condensation reactions with yields >80% . By contrast, complex derivatives like BNM-III-170 require multi-step routes with HPLC purification .

Metabolic and Safety Profiles: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, minimizing systemic toxicity . The target compound’s thiophene group may alter metabolic pathways (e.g., sulfoxidation), warranting further study. Safety thresholds (NOEL) for flavoring oxalamides (100 mg/kg bw/day) provide a benchmark, but the target’s pharmaceutical applications may require stricter tolerability assessments.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, identified by its CAS number 941933-52-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 420.9 g/mol. The structure features a chloro-substituted phenyl ring and a thiophene moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 941933-52-4 |

| Molecular Formula | C23H21ClN4O2 |

| Molecular Weight | 420.9 g/mol |

| Chemical Structure | Chemical Structure |

Enzyme Inhibition

Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exhibits enzyme inhibitory properties, particularly against kinases. Kinases play crucial roles in cell cycle regulation and signal transduction pathways; thus, their inhibition could be beneficial in treating cancers characterized by uncontrolled cell division. Preliminary studies have shown that this compound can effectively inhibit specific kinases, leading to reduced proliferation of cancer cells .

Antiparasitic Properties

In addition to its potential as a kinase inhibitor, this compound has shown antiparasitic activity in preliminary studies. The presence of the cyano group and the dimethylamino moiety may enhance its interaction with biological targets within parasitic organisms, warranting further exploration in drug development against parasitic diseases .

Structure-Activity Relationship (SAR)

The structural components of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide are critical for its biological activity:

- Chloro Group : Enhances electron-withdrawing properties, increasing reactivity.

- Cyano Group : May participate in hydrogen bonding with target enzymes or receptors.

- Dimethylamino Group : Contributes to lipophilicity and facilitates membrane penetration.

- Thiophene Moiety : Provides additional hydrophobic interactions with protein targets.

These features collectively enhance the compound's binding affinity and specificity towards various biological targets .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the oxalamide class. For instance:

- Kinase Inhibition Study : A study demonstrated that compounds with similar structural features effectively inhibited several kinase enzymes, leading to reduced tumor growth in vitro .

- Antiparasitic Activity : Another study highlighted the potential of oxalamide derivatives in inhibiting parasitic growth, showcasing their broad-spectrum activity against various strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.